molecular formula C13H15N3O2 B15175931 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B15175931
M. Wt: 245.28 g/mol
InChI Key: OTFDFCDFJKHZQI-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features both imidazo[1,5-a]pyridine and piperidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,5-a]pyridine scaffold is known for its biological activity, making it a valuable structure in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyridine core. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,5-a]pyridine core or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a]pyridine core and exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.

Uniqueness: 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to the combination of the imidazo[1,5-a]pyridine and piperidine moieties, which can result in enhanced biological activity and selectivity. This dual functionality makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-piperidin-4-ylimidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c17-13(18)11-10-3-1-2-8-16(10)12(15-11)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,17,18)

InChI Key

OTFDFCDFJKHZQI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=C3N2C=CC=C3)C(=O)O

Origin of Product

United States

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